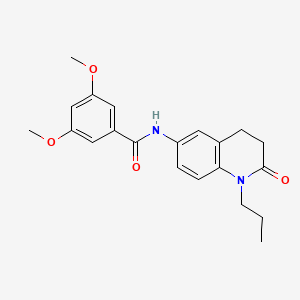

![molecular formula C24H32N2O5S B2525724 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide CAS No. 922057-12-3](/img/structure/B2525724.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

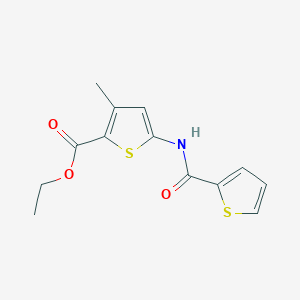

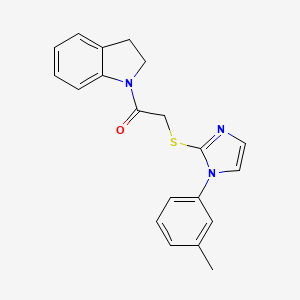

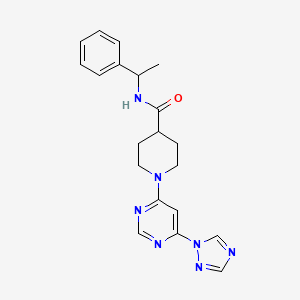

The compound "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related sulfonamide compounds and their synthesis, which can be informative for understanding the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related sulfonamide compounds involves various strategies. For instance, N-alkylation of 2-azidobenzenesulfonamide with alkyl halides can lead to the formation of sulfonamide derivatives, which can be precursors to heterocyclic compounds such as pyrrolobenzothiadiazepines . Similarly, the synthesis of benzenesulfonamides with inhibitory activity against kynurenine 3-hydroxylase involves structure-activity relationship studies and biochemical characterization . These methods could potentially be adapted for the synthesis of the compound , considering its sulfonamide moiety.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The presence of specific functional groups and the overall three-dimensional arrangement of atoms can significantly influence the interaction of these molecules with biological targets. For example, the presence of a phenylthiazol moiety in benzenesulfonamides has been shown to confer high-affinity inhibition of kynurenine 3-hydroxylase . The molecular structure of the compound , with its tetrahydrobenzo[b][1,4]oxazepin core and ethoxy-dimethylbenzenesulfonamide substituent, suggests a complex interaction with potential biological targets.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, which are essential for their functionalization and biological activity. The base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides to yield benzhydrylamines is an example of such a reaction, leading to intermediates for the synthesis of nitrogenous heterocycles . These types of reactions could be relevant for the functionalization of the compound , potentially leading to the formation of new heterocyclic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of an oxadiazole moiety into benzenesulfonamides can lead to compounds with specific antiviral and antifungal activities . The compound , with its complex structure, is likely to exhibit unique physical and chemical properties that could be explored for various applications.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Innovative Synthesis Approaches : Research has been conducted on the synthesis of oxazepine derivatives, including the development of novel fused oxazapolycyclic skeletons and benzimidazole-tethered oxazepine heterocyclic hybrids. These studies highlight methodologies for constructing complex heterocyclic systems with potential applications in materials science and pharmacology (Petrovskii et al., 2017); (Almansour et al., 2016).

Crystal Structure and Photophysical Properties : The crystal structure and photophysical properties of specific oxazepine derivatives have been analyzed, revealing their strong emission properties, which could be useful in developing new materials for optical applications (Petrovskii et al., 2017).

Potential Biological Applications

Carbonic Anhydrase Inhibitors : Certain oxazepine-based compounds have been synthesized and shown to exhibit strong inhibition against human carbonic anhydrases, suggesting their potential as therapeutic agents (Sapegin et al., 2018).

Antimicrobial and Antifungal Activities : Synthesis of oxazepine derivatives and their evaluation for antimicrobial and antifungal activities have been reported, indicating their potential use in developing new antimicrobial agents (Sojitra et al., 2016).

Propiedades

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O5S/c1-7-11-26-20-14-18(9-10-21(20)31-15-24(5,6)23(26)27)25-32(28,29)19-12-16(3)22(30-8-2)17(4)13-19/h9-10,12-14,25H,7-8,11,15H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSAYIULQKBCRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide](/img/structure/B2525641.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2525650.png)

![Tert-butyl 7-formyl-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2525652.png)

![7-Fluoro-3-[[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2525654.png)

![ethyl 3-[1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2525656.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2525657.png)

![3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one](/img/structure/B2525662.png)